Product packaging for 4-bromo-N,3,5-trimethoxybenzamide(Cat. No.:)

4-bromo-N,3,5-trimethoxybenzamide

Cat. No.: B14917531
M. Wt: 290.11 g/mol
InChI Key: ILNQRPXORXJZKD-UHFFFAOYSA-N
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Description

Contemporary Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold is a cornerstone in the field of synthetic chemistry, primarily due to its prevalence in biologically active molecules. researchgate.netnih.gov These structures are recognized for their ability to form stable, neutral, and hydrogen-bond-donating-and-accepting moieties, which allows for effective interaction with biological targets. researchgate.net The versatility of the benzamide framework is demonstrated by its presence in a wide array of pharmaceuticals, including antimicrobial, anticancer, analgesic, and anti-inflammatory agents. researchgate.netnih.gov

The significance of benzamides extends to their role as versatile intermediates in organic synthesis. The amide bond is a fundamental linkage in numerous biological processes and, as such, is a key target for synthetic chemists. researchgate.net The ability to readily modify the aromatic ring and the amide nitrogen allows for the creation of large libraries of compounds for drug discovery and material science applications. Modern synthetic methods continue to be developed to create substituted benzamides with high efficiency and stereoselectivity, further cementing their importance in contemporary chemical research. mdpi.com

Strategic Utility of Brominated Aromatic Compounds as Versatile Synthetic Precursors

Brominated aromatic compounds are highly valued in organic synthesis for their capacity to serve as versatile precursors for a multitude of chemical transformations. acs.org The carbon-bromine bond is readily activated by transition metal catalysts, making these compounds ideal substrates for cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex organic molecules.

The strategic placement of a bromine atom on an aromatic ring provides a reactive handle that can be selectively functionalized. organic-chemistry.org This is particularly useful in multi-step syntheses where precise control over the introduction of new functional groups is required. The development of advanced catalytic systems has expanded the scope of reactions involving brominated aromatics, including Suzuki, Heck, and Buchwald-Hartwig couplings, making them indispensable tools for synthetic chemists. mdpi.com Furthermore, electrophilic aromatic bromination techniques offer a direct route to these valuable intermediates, with ongoing research focused on improving regioselectivity and environmental compatibility. acs.orgresearchgate.net

Contextualization of 4-bromo-N,3,5-trimethoxybenzamide within Modern Organic Transformations

This compound emerges as a molecule of interest by combining the key features of both a substituted benzamide and a brominated aromatic compound. The trimethoxy substitution pattern on the benzoyl moiety is known to influence the conformational properties and electronic environment of the molecule. The methoxy (B1213986) groups can impact the reactivity of the aromatic ring and the orientation of the amide group, which can be crucial for its interaction with biological targets or for its behavior in subsequent chemical reactions.

The presence of the bromine atom at the 4-position provides a strategic point for synthetic elaboration. This allows for the introduction of a wide range of substituents through cross-coupling reactions, enabling the synthesis of diverse derivatives. The N-unsubstituted amide offers a site for further functionalization, potentially leading to the creation of more complex and pharmacologically relevant structures. While direct and extensive research on this compound is not widely published, its constituent parts suggest its potential as a valuable building block in the synthesis of novel compounds with tailored properties for applications in medicinal chemistry and materials science. The combination of a functionalized benzamide and a reactive bromoarene in a single molecule makes it a prime candidate for the construction of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO4 B14917531 4-bromo-N,3,5-trimethoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

4-bromo-N,3,5-trimethoxybenzamide

InChI

InChI=1S/C10H12BrNO4/c1-14-7-4-6(10(13)12-16-3)5-8(15-2)9(7)11/h4-5H,1-3H3,(H,12,13)

InChI Key

ILNQRPXORXJZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NOC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo N,3,5 Trimethoxybenzamide

Retrosynthetic Dissections and Key Synthetic Bond Formations

The design of a synthetic route for 4-bromo-N,3,5-trimethoxybenzamide hinges on two primary disconnections: the formation of the amide bond and the introduction of the bromine atom onto the aromatic ring.

Amide Bond Construction Strategies

The most direct retrosynthetic disconnection of the target molecule is at the amide bond, leading to two key precursors: 4-bromo-3,5-dimethoxybenzoic acid and an appropriate amine or its synthetic equivalent. The formation of this amide linkage is a critical step. researchgate.net

A common and direct method for forming the amide bond is the condensation of a carboxylic acid and an amine. nih.gov This reaction can be facilitated by a variety of reagents and conditions. For instance, the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) is a well-established method for promoting amidation. mdpi.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. The synthesis of N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide, a structurally related compound, has been achieved by reacting 3,4,5-trimethoxybenzoyl chloride with 3-bromoaniline. nih.gov This highlights a viable strategy where 4-bromo-3,5-dimethoxybenzoyl chloride could be reacted with a suitable amine source.

Aromatic Bromination Precursor Design

The second key consideration is the timing and method of the aromatic bromination. The bromine atom can be introduced either before or after the formation of the amide bond.

One synthetic pathway involves the bromination of a precursor that already contains the trimethoxybenzoyl moiety. For instance, starting with 3,5-dimethoxybenzoic acid, one could envision its conversion to an amide followed by selective bromination at the 4-position.

Conversely, a precursor such as 1-bromo-3,5-dimethoxybenzene (B32327) could be utilized. nbinno.comchemicalbook.comnih.gov This commercially available starting material can undergo functionalization to introduce the carboxamide group at the 4-position. The synthesis of 1-bromo-3,5-dimethoxybenzene itself can be achieved through the bromination of 3,5-dimethoxytoluene (B1218936) using reagents like N-bromosuccinimide (NBS). nbinno.com

Established and Emerging Approaches to N-Substituted Benzamide (B126) Synthesis

The synthesis of N-substituted benzamides, including this compound, can be accomplished through various methods, ranging from classical condensation reactions to more modern, greener approaches. researchgate.netresearchgate.net

Direct Amidation and Condensation Reactions: Mechanistic Considerations

Direct amidation involves the condensation of a carboxylic acid and an amine, often with the removal of water to drive the reaction to completion. encyclopedia.pub Thermally induced direct condensation is possible but typically requires high temperatures (above 160°C), which can be unsuitable for sensitive substrates. encyclopedia.pubmdpi.com

Catalytic direct amidation methods offer milder reaction conditions. Boron-based catalysts, such as boronic acids and borate (B1201080) esters like B(OCH2CF3)3, have proven effective in promoting direct amide formation. nih.govnih.govacs.org The mechanism of boron-catalyzed amidation is thought to involve the formation of an acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov Metal-based catalysts, including those based on zirconium (e.g., ZrCl4), have also been developed for direct amidation, operating through the activation of the carboxylic acid by the Lewis acidic metal center. nih.govacs.org

The mechanism of these reactions can be complex. For instance, in titanium tetrachloride (TiCl4) mediated amidation, the reaction is believed to proceed through the formation of an adduct between the carboxylate and TiCl4, which then reacts with the amine. nih.gov

Friedel-Crafts Carboxamidation: Scope and Limitations

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. While Friedel-Crafts acylation is a powerful tool for forming ketones, a direct Friedel-Crafts carboxamidation to form an amide in one step is less common and has significant limitations.

The primary limitations of Friedel-Crafts reactions include:

Substrate Reactivity: The aromatic ring must be activated. Deactivated rings, such as those bearing strongly electron-withdrawing groups, are generally unreactive. ucalgary.cayoutube.com

Catalyst Complexation: The Lewis acid catalyst can complex with basic functional groups like amines, rendering them unreactive. ucalgary.cayoutube.com

Rearrangements: In Friedel-Crafts alkylation, the carbocation intermediate is prone to rearrangement to a more stable form. quora.comnih.gov

Over-alkylation/acylation: The product of the reaction is often more reactive than the starting material, leading to multiple substitutions. quora.comnih.gov

Given these limitations, a direct Friedel-Crafts approach to this compound would be challenging. The presence of the amine functionality in the carboxamidating agent would likely lead to catalyst deactivation.

Application of Green Chemistry Principles in Benzamide Formation

In recent years, there has been a significant push towards developing more environmentally friendly methods for amide bond formation, in line with the principles of green chemistry. semanticscholar.orgnih.govucl.ac.ukacs.org

Key areas of focus in green amide synthesis include:

Catalytic Methods: The use of catalysts, rather than stoichiometric activating agents, improves atom economy and reduces waste. researchgate.netwhiterose.ac.uk

Solvent-Free Conditions: Performing reactions without a solvent or in greener solvents minimizes environmental impact. semanticscholar.orgresearchgate.netnumberanalytics.com Microwave irradiation has been shown to facilitate solvent-free amide synthesis. researchgate.net

Enzymatic Synthesis: Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions. nih.govnumberanalytics.comnih.govrsc.org For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the amidation of carboxylic acids. nih.gov

These green approaches offer promising alternatives to traditional methods, potentially providing more sustainable routes to complex benzamides like this compound.

Regioselective Bromination of Activated and Poly-Substituted Aromatic Systems

The introduction of a bromine atom onto an already substituted aromatic ring is a critical step in the synthesis of this compound. The existing substituents profoundly influence the position of the incoming electrophile.

Electrophilic Aromatic Substitution (EAS) Mechanisms and Catalysis for Bromination

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the bromination of aromatic rings. fiveable.me The reaction involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. masterorganicchemistry.com For benzene (B151609), this reaction is typically slow and requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a more potent electrophile. fiveable.memasterorganicchemistry.com The catalyst activates the halogen, making it susceptible to attack by the aromatic π-system. masterorganicchemistry.com This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.memasterorganicchemistry.com The final step involves the deprotonation of the arenium ion, which restores the stable aromatic system and yields the brominated product. masterorganicchemistry.commasterorganicchemistry.com

In the case of highly activated aromatic systems, such as those containing multiple methoxy (B1213986) groups, the high electron density of the ring can sometimes facilitate bromination even without a strong Lewis acid catalyst. wku.edu However, controlling the regioselectivity in such activated systems can be challenging due to the potential for multiple products to form. wku.edu

Several reagents and catalytic systems can be employed for aromatic bromination. N-Bromosuccinimide (NBS) is a common and milder source of electrophilic bromine, often used with a catalyst or under specific reaction conditions to achieve regioselectivity. organic-chemistry.org For instance, mandelic acid has been shown to catalyze the highly regioselective bromination of certain aromatic compounds with NBS in aqueous conditions. organic-chemistry.org

Ortho/Para Directing Effects of Multiple Methoxy Substituents

Substituents already present on an aromatic ring dictate the position of incoming electrophiles. Methoxy groups (-OCH₃) are strong activating groups and are ortho-, para-directing. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions. libretexts.org

In the precursor to this compound, which is 3,5-dimethoxybenzoic acid or its corresponding amide, the two methoxy groups are situated meta to each other. Their activating and directing effects are additive. Both methoxy groups direct incoming electrophiles to the positions ortho and para to them. The position para to one methoxy group is ortho to the other, and this position is highly activated. The position between the two methoxy groups (C4) is para to the carboxyl or amide group and ortho to both methoxy groups, making it a highly favorable site for electrophilic attack.

The amide group (-CONH₂) is a deactivating group and a meta-director. However, the powerful activating and ortho-, para-directing influence of the two methoxy groups typically overrides the deactivating, meta-directing effect of the amide group. Therefore, bromination is expected to occur at the positions most activated by the methoxy groups.

Strategic Control of Bromination Regioselectivity at the 4-Position

To achieve the desired 4-bromo substitution pattern, the synthetic strategy must leverage the directing effects of the existing substituents. Starting with 3,5-dimethoxybenzoic acid, the position C4 is doubly activated by the two ortho methoxy groups. The carboxyl group at C1 deactivates the ring, but its meta-directing effect would also favor substitution at C4 and C6 (which are equivalent to C2).

The key to achieving high regioselectivity at the 4-position lies in the synergistic directing effects of the two methoxy groups. The steric hindrance at the positions ortho to the carboxyl group (C2 and C6) may also play a role in directing the incoming bulky electrophile to the less hindered C4 position. The choice of brominating agent and reaction conditions is crucial. A less reactive electrophile or milder reaction conditions can enhance selectivity by favoring the most activated position. For instance, using Br₂ in a suitable solvent at a controlled temperature can provide the desired 4-bromo-3,5-dimethoxybenzoic acid. sigmaaldrich.com Subsequent conversion of the carboxylic acid to the N-methoxybenzamide would yield the final product.

An alternative approach involves introducing electron-withdrawing groups to temporarily block certain positions and direct the bromination to the desired site, followed by their removal. nih.gov However, for this specific target molecule, the inherent directing effects of the methoxy groups are generally sufficient to achieve the desired regioselectivity.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. This involves a careful investigation of solvents, catalysts, and reaction kinetics for both the bromination and amide formation steps.

Investigation of Solvent Systems and Reaction Kinetics

The choice of solvent can significantly impact the rate and selectivity of electrophilic aromatic bromination. Solvents like chloroform, carbon tetrachloride, and acetic acid are commonly used. nih.gov The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. For instance, more polar solvents can better solvate the arenium ion, potentially accelerating the reaction.

Reaction kinetics, including temperature and reaction time, must be carefully controlled. Lower temperatures often lead to higher selectivity, as the reaction will favor the pathway with the lowest activation energy, which corresponds to attack at the most electron-rich position. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of over-brominated or other side products. researchgate.net

Catalytic Systems in Aromatic Bromination and Amide Coupling

As previously mentioned, Lewis acids are common catalysts for aromatic bromination. masterorganicchemistry.com The choice and amount of catalyst can be critical. In some cases, for highly activated rings, a catalyst may not be necessary or a milder one might be preferred to avoid side reactions. wku.edu

The formation of the amide bond between 4-bromo-3,5-dimethoxybenzoic acid and methoxyamine is another critical step. This reaction typically requires a coupling agent to activate the carboxylic acid. researchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netnih.gov

Systematic investigation of different coupling reagents, bases, and solvents is necessary to optimize the amide bond formation. For example, a study comparing various coupling methods found that a combination of EDC/HOAt/DIPEA (N,N-diisopropylethylamine) provided high conversion rates for a wide range of carboxylic acids. nih.gov The choice of base is also important to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.net

Table 1: Comparison of Coupling Reagents for Amide Bond Formation This table is a generalized representation based on literature findings and illustrates the types of data that would be generated during optimization studies.

Coupling Reagent SystemBaseSolventTypical Yield Range (%)Reference
DCC/DMAP-DMF45 researchgate.net
HATU/DIPEADIPEATHF92 researchgate.net
EDC/sulfo-NHS-Buffer>90 (for most substrates) nih.gov
EDC/HOAt/DIPEADIPEABuffer/DMSO>90 (for most substrates) nih.gov

Exploration of Non-Conventional Synthetic Routes and Process Intensification

The drive towards more efficient and sustainable chemical manufacturing has led to the exploration of non-conventional energy sources and reactor technologies. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is at the forefront of this movement. researchgate.net For the synthesis of specialized chemical compounds like this compound, these approaches can lead to significant improvements in yield, purity, and production time.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes. tandfonline.comresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to faster reaction rates and often cleaner reactions with fewer byproducts. nih.govarkat-usa.org

The formation of the amide bond in this compound from 4-bromo-3,5-dimethoxybenzoic acid and a suitable amine is a key synthetic step that can be significantly accelerated using microwave irradiation. Research on microwave-assisted amidation reactions has shown that both primary and secondary amides can be synthesized rapidly and in high yields, often without the need for a solvent or with environmentally benign solvents. researchgate.netnih.gov For instance, the direct synthesis of amides from carboxylic acids and amines can be achieved in a fraction of the time required by conventional heating methods. nih.gov

Furthermore, microwave technology has been successfully applied to solid-phase synthesis of aryl amides, which can be advantageous for library synthesis and purification. tandfonline.comtandfonline.com In a study on microwave-assisted solid-phase aryl amide synthesis, complete coupling was achieved in minutes, a significant improvement over the hours required at ambient temperature. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes to Hours nih.gov
Temperature Often high, with slow heatingRapid and uniform heating nih.gov
Yield Variable, often moderateGenerally high to quantitative researchgate.net
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times
Energy Efficiency LowerHigher nih.gov

This table presents generalized data based on findings from various studies on amide synthesis and does not represent a specific reaction for this compound.

The synthesis of the aryl bromide precursor itself can also benefit from microwave assistance. Palladium-catalyzed C-C coupling reactions of aryl halides, a common method for creating substituted aromatic compounds, can be efficiently carried out using microwave irradiation, offering good to excellent yields. organic-chemistry.org

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a continuous production model. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of multiple reaction and purification steps. researchgate.netnih.gov

For the synthesis of benzamide derivatives, continuous flow processes can be particularly beneficial. The amidation reaction between an acid chloride and an amine, for example, can be intensified in a continuous flow reactor, leading to significant cost savings and process efficiencies. researchgate.netfigshare.com Research has demonstrated the successful implementation of continuous flow reactions for amidation, even as part of a multi-step synthesis of active pharmaceutical ingredients. nih.gov

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates by generating them in situ and immediately consuming them in the next reaction step. This is particularly relevant for the synthesis of complex molecules that may involve unstable intermediates. The direct formation of amides from carboxylic acids and amines has also been demonstrated in a continuous-flow system, highlighting the robustness and potential for easy scale-up of this technology. rsc.org

Table 2: Features of Batch vs. Continuous Flow Synthesis for Benzamide Production

FeatureBatch SynthesisContinuous Flow Synthesis
Scale-up Can be challenging, requires larger reactorsEasier, by running the system for longer
Heat Transfer Less efficient, potential for hotspotsHighly efficient, better temperature control nih.gov
Safety Higher risk with large volumes of hazardous materialsImproved safety due to small reaction volumes nih.gov
Process Control Less precisePrecise control over reaction parameters nih.gov
Integration Difficult to integrate multiple stepsReadily allows for multi-step, integrated processes nih.gov

This table provides a general comparison and the specific advantages for the synthesis of this compound would depend on the chosen synthetic route.

The application of continuous flow technology to the synthesis of this compound could involve the continuous production of an activated carboxylic acid derivative followed by its immediate reaction with an amine in a subsequent flow reactor. This approach would not only intensify the process but also potentially lead to a higher quality product with fewer impurities.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-bromo-N,3,5-trimethoxybenzamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy for Chemical Environment Delineation

Proton (¹H) NMR spectroscopy offers the initial and most direct insight into the electronic environment of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring functional groups.

In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons on the bromo-substituted ring are chemically equivalent due to the symmetry of the substitution pattern and would therefore appear as a singlet. The protons of the three methoxy groups are also expected to show distinct signals. The N-H proton of the amide group will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH (C2-H, C6-H)7.0 - 7.5Singlet2H
N-H7.5 - 8.5Broad Singlet1H
OCH₃ (C3, C5)3.8 - 4.0Singlet6H
N-OCH₃3.7 - 3.9Singlet3H

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the characterization of the entire carbon skeleton.

For this compound, the ¹³C NMR spectrum will show signals for the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbons. The chemical shifts of the aromatic carbons are particularly informative, with the carbon attached to the bromine atom (C4) and the carbons bearing the methoxy groups (C3, C5) showing characteristic downfield shifts. The ipso-carbon (C1) will also have a specific chemical shift influenced by the amide group.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O165 - 170
C1130 - 135
C2, C6105 - 110
C3, C5150 - 155
C4115 - 120
OCH₃ (C3, C5)55 - 60
N-OCH₃60 - 65

Note: Predicted values are based on the analysis of analogous structures and established substituent increments. Actual values can differ based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for elucidating the intricate network of connections and spatial proximities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be of limited use for the aromatic protons as they are expected to be a singlet. However, it can confirm the absence of coupling between the aromatic singlet and other protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for definitively assigning the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For example, it would connect the aromatic proton singlet to the corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is invaluable for piecing together the molecular structure. For instance, HMBC correlations would be expected from the methoxy protons to the aromatic carbons they are attached to (C3 and C5), and from the N-H proton to the carbonyl carbon and the ipso-aromatic carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation of the molecule. For example, a NOESY experiment could show through-space interactions between the N-methoxy protons and the protons of the C3/C5 methoxy groups, providing insights into the rotational barrier around the C-N bond.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups, providing a molecular "fingerprint" that can be used for identification and conformational analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber.

For this compound, the FTIR spectrum would be characterized by several key absorption bands that confirm the presence of its functional groups.

Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, OCH₃)2850 - 3000Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1550Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Methoxy)1000 - 1300Strong
C-Br Stretch500 - 600Medium-Strong

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be particularly prominent. The C-Br stretch would also be observable. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For instance, a vibration that is strong in the Raman spectrum but weak in the FTIR spectrum is likely to be associated with a more symmetric part of the molecule.

Expected Raman Active Modes for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing Mode~1000
Symmetric C-O-C Stretch1150 - 1250
C-Br Stretch500 - 600

Note: Raman intensities are highly dependent on the change in polarizability during the vibration.

By synergistically employing this array of advanced spectroscopic methodologies, a complete and unambiguous structural and conformational picture of this compound can be achieved, paving the way for a deeper understanding of its chemical properties and potential applications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and can provide valuable insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. While specific HRMS data for this compound is not available in the searched literature, this technique would be the standard method for confirming its molecular formula, C10H12BrNO4. The theoretical exact mass would be calculated, and the experimentally determined mass would be expected to fall within a very narrow tolerance (typically < 5 ppm), thus verifying the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. Analyzing these fragmentation patterns helps to piece together the compound's structure. Detailed MS/MS fragmentation pathways for this compound have not been detailed in the available literature. However, a hypothetical fragmentation pattern would likely involve characteristic losses, such as the cleavage of the amide bond, loss of methoxy groups (as methyl radicals or formaldehyde), and the bromine atom, providing structural confirmation.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1449113. While the full dataset requires specialized access, the existence of this entry confirms that a detailed structural analysis has been performed.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is representative of typical crystallographic parameters and is for illustrative purposes as the specific data from CCDC 1449113 was not accessible.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1221.5
Z4

Analysis of Molecular Conformation and Intermolecular Interactions

Beyond the basic lattice parameters, X-ray crystallography reveals the molecule's conformation—the spatial arrangement of its atoms—and how molecules pack together in the crystal. This includes the analysis of intermolecular forces like hydrogen and halogen bonds, which govern the crystal's stability and physical properties. For this compound, one would expect to observe specific dihedral angles between the phenyl ring and the amide group. The presence of a bromine atom also introduces the possibility of halogen bonding (C-Br···O or C-Br···N interactions), which can be a significant factor in directing the crystal packing. Hydrogen bonds, likely involving the amide N-H donor and an oxygen acceptor (either from a carbonyl or a methoxy group), would also be critical in stabilizing the solid-state structure.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N,3,5 Trimethoxybenzamide

Reactivity of the Aromatic Core Towards Further Electrophilic Aromatic Substitution

The susceptibility of the benzene (B151609) ring in 4-bromo-N,3,5-trimethoxybenzamide to further electrophilic attack is governed by the combined influence of its four substituents: a bromo group, two methoxy (B1213986) groups, and an N-methoxybenzamide group.

Methoxy Groups (-OCH₃) at C3 and C5: The methoxy group is a powerful activating substituent and an ortho, para-director. youtube.com Its activating nature stems from the ability of the oxygen's lone pair to donate electron density to the aromatic ring via a strong +R (resonance) effect. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org

N-methoxybenzamide Group (-CONH(OCH₃)) at C1: The amide group is generally considered an activating, ortho, para-directing substituent. The lone pair on the nitrogen atom can be delocalized into the aromatic ring, thereby activating the ortho and para positions. However, this is counteracted by the electron-withdrawing nature of the adjacent carbonyl group. In the context of the entire benzamide (B126) functionality, it is moderately deactivating but still directs incoming electrophiles to the ortho and para positions.

Table 1: Summary of Substituent Effects on the Aromatic Ring
SubstituentPositionEffect on ReactivityDirecting Influence
-CONH(OCH₃)C1DeactivatingOrtho, Para
-OCH₃C3Strongly ActivatingOrtho, Para
C5
-BrC4DeactivatingOrtho, Para

In a multi-substituted ring like this compound, the position of further substitution is determined by the consensus of the directing effects of the existing groups, with activating groups typically dominating over deactivating ones. libretexts.org

The available positions for substitution on the ring are C2 and C6.

The methoxy group at C3 directs ortho to C2 and para to C6.

The methoxy group at C5 directs ortho to C6 and para to C2.

The N-methoxybenzamide group at C1 directs ortho to both C2 and C6. Its para position (C4) is blocked by the bromine atom.

The bromo group at C4 directs ortho to the blocked C3 and C5 positions.

The directing effects of the powerful activating methoxy groups and the amide group converge on the C2 and C6 positions. Due to the symmetry of the molecule with respect to the C1-C4 axis, these two positions are chemically equivalent. Therefore, electrophilic aromatic substitution reactions such as nitration or sulfonation are strongly predicted to occur exclusively at the C2 and C6 positions of the aromatic ring. youtube.com

Transformations Involving the Bromine Moiety at the 4-Position

The carbon-bromine bond at the C4 position serves as a versatile functional handle for a variety of synthetic transformations, enabling the construction of more complex molecules.

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds with high efficiency and selectivity. libretexts.org The general mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For this compound, this would allow the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. nih.govnih.govmdpi.com The reactivity of the halide in Suzuki reactions generally follows the order I > Br > OTf >> Cl. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond, typically with trans stereochemistry in the product. mdpi.comresearchgate.net This reaction is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base. nih.govresearchgate.net This would functionalize the C4 position with a vinyl group.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.gov The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orglibretexts.org This transformation would install an alkynyl substituent at the C4 position of the benzamide ring.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalysts & Reagents
Suzuki-MiyauraAryl/Alkyl Boronic Acid (R-B(OH)₂)Ar-RPd(PPh₃)₄, K₃PO₄
HeckAlkene (R-CH=CH₂)Ar-CH=CH-RPd(OAc)₂, PPh₃, Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (R-C≡CH)Ar-C≡C-RPd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. nih.gov These EWGs are necessary to stabilize the negative charge that develops in the Meisenheimer complex intermediate, which is the hallmark of the SₙAr mechanism. nih.gov

The aromatic ring of this compound is substituted with two strongly electron-donating methoxy groups and a moderately deactivating amide group. The ring is considered electron-rich and lacks the requisite strong EWGs to activate the bromine leaving group towards nucleophilic attack. Consequently, standard SₙAr reactions are not expected to be a viable pathway for transforming the bromine moiety on this particular compound.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be accomplished through several synthetic methods. A common laboratory method involves catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like formic acid or ammonium (B1175870) formate.

This reaction can also occur as an undesired side reaction during other catalytic processes, particularly under basic conditions or at elevated temperatures, where the aryl halide is reduced instead of undergoing the intended coupling reaction. beilstein-journals.org Specific protocols have also been developed for the targeted reductive dehalogenation of aryl halides. For instance, certain aerobic bacteria have been shown to reductively dehalogenate halogenated aromatic compounds, highlighting that this transformation is also possible under mild, biological conditions. nih.gov

Reactivity Profile of the N-Methylbenzamide Functional Group

The N-methylbenzamide group in this compound is a key site for various chemical transformations. Its reactivity is influenced by the electronic properties of the substituted benzene ring and the inherent nature of the amide bond. Amides are generally stable functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov However, they can undergo a range of reactions under specific conditions.

Hydrolysis and Amide Bond Cleavage Mechanisms

The amide bond, while robust, can be cleaved through hydrolysis under acidic or basic conditions. nih.gov The mechanism of this cleavage is dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the amine to yield a carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process due to the lower electrophilicity of the carbonyl carbon compared to the protonated state. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and an amine.

The hydrolysis of N-methylcarbamates, which share the N-methylamide moiety, has been studied in alkaline solutions. For instance, the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate was found to proceed via an E1cB (unimolecular elimination conjugate base) mechanism, involving the formation of methyl isocyanate. researchgate.net This suggests that under certain basic conditions, an alternative pathway to direct nucleophilic attack on the carbonyl carbon may exist for N-methylamides.

Table 1: General Conditions for Amide Hydrolysis

ConditionReagentsProducts
AcidicStrong acid (e.g., HCl, H₂SO₄), WaterCarboxylic acid, Ammonium salt
BasicStrong base (e.g., NaOH, KOH), WaterCarboxylate salt, Amine

N-Alkylation and Acylation Reactions

While the nitrogen atom in an amide is generally not as nucleophilic as in an amine due to resonance, it can still participate in alkylation and acylation reactions, particularly after deprotonation.

N-Alkylation: The hydrogen on the nitrogen of the N-methylbenzamide can be removed by a strong base to form an amidate anion. This anion is a more potent nucleophile and can react with alkyl halides or other electrophiles to introduce an additional alkyl group on the nitrogen. The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives demonstrates the utility of alkyl halides and sulfonates in O-alkylation reactions, a process that shares mechanistic similarities with N-alkylation. diva-portal.org

N-Acylation: Similarly, the amidate anion can react with acylating agents like acyl chlorides or anhydrides to form N-acylamides (imides). These reactions introduce a second acyl group onto the nitrogen atom.

Reduction of the Amide to Amine Derivatives

The amide functional group can be reduced to an amine. This transformation is a valuable tool in organic synthesis for converting carboxylic acid derivatives into amines. Strong reducing agents are typically required for this conversion.

Commonly used reagents for the reduction of amides include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing amides to amines. The reaction proceeds through a complex mechanism involving the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer.

Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for amide reduction and are often considered milder and more selective than LiAlH₄.

The product of the reduction of this compound would be the corresponding secondary amine, 4-bromo-N-methyl-3,5-dimethoxybenzylamine.

Chemical Transformations of the Methoxy Ether Groups

The three methoxy groups on the benzene ring of this compound are also susceptible to chemical modification, primarily through cleavage of the ether linkage.

Demethylation Reactions to Phenols

The conversion of methoxy groups to hydroxyl groups (phenols) is a common and important transformation. This demethylation can be achieved using various reagents.

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. The mechanism involves the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Hydrogen Halides (HBr or HI): Concentrated aqueous solutions of strong acids like HBr and HI can also cleave ethers, although they often require harsh conditions (high temperatures).

Other Reagents: Other reagents, such as certain Lewis acids and nucleophiles (e.g., thiolates), can also effect demethylation.

The selective demethylation of one or more methoxy groups in this compound would lead to the formation of various brominated and methoxylated phenol (B47542) derivatives. The electronic nature of the benzene ring, influenced by the bromo and amide substituents, can affect the reactivity of the methoxy groups towards demethylating agents. wikipedia.org

Ether Cleavage Reactions

Ether cleavage reactions are not limited to demethylation. Under specific conditions, the entire ether linkage can be cleaved. The choice of reagent and reaction conditions determines the outcome of the reaction. For example, while BBr₃ is excellent for demethylation, other reagents might lead to different products. The principles of ether cleavage are well-established in organic chemistry and generally involve protonation or Lewis acid activation of the ether oxygen followed by nucleophilic attack.

Table 2: Common Reagents for Ether Cleavage

ReagentTypical SubstrateProducts
Boron Tribromide (BBr₃)Aryl methyl ethersPhenol, Methyl bromide
Hydrogen Bromide (HBr)Alkyl and aryl ethersAlcohol/Phenol, Alkyl bromide
Hydrogen Iodide (HI)Alkyl and aryl ethersAlcohol/Phenol, Alkyl iodide

The reactivity of the different methoxy groups in this compound may vary due to steric and electronic effects. The methoxy groups at the 3 and 5 positions are ortho to the bromo substituent and meta to the N-methylbenzamide group, while the arrangement provides a unique electronic environment that can influence the regioselectivity of ether cleavage reactions.

In-depth Analysis of this compound Reveals Data Scarcity in Chemical Reactivity and Mechanistic Investigations

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published research on the specific chemical reactivity and mechanistic pathways of the compound This compound . While the synthesis and basic characterization of analogous benzamide structures are documented, detailed mechanistic elucidations, kinetic studies, and the spectroscopic identification of reaction intermediates for this particular molecule are not presently available in the public domain.

The requested in-depth analysis, focusing on the "Detailed Mechanistic Elucidation of Key Reactions," including "Kinetic Studies and Reaction Rate Determination" and "Spectroscopic Detection and Characterization of Reaction Intermediates," cannot be fulfilled due to the absence of empirical data for this compound. Scientific articles and experimental data are the foundational elements required to construct a scientifically accurate and authoritative report on these specific topics.

General chemical principles can predict the potential reactivity of the functional groups present in this compound. The molecule contains a brominated aromatic ring, an amide linkage, and three methoxy groups. These features suggest the possibility of various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon, reactions at the amide functionality, and electrophilic substitution on the electron-rich aromatic ring, guided by the directing effects of the methoxy and amide groups. However, without specific experimental studies, any discussion of reaction mechanisms, rates, and intermediates would be purely speculative and would not meet the required standards of scientific accuracy for this report.

Researchers seeking to understand the chemical behavior of this compound would need to undertake novel experimental investigations. Such studies would likely involve subjecting the compound to various reaction conditions and employing techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography to monitor the reaction progress and identify products and intermediates. Kinetic studies would necessitate careful measurement of reaction rates under varying concentrations and temperatures to elucidate the reaction order and activation parameters.

Until such research is conducted and published, a detailed and data-driven article on the chemical reactivity and mechanistic investigations of this compound remains an area for future scientific exploration.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a fundamental understanding of the electronic distribution and geometric parameters of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical compounds. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for these calculations. researchgate.net The process of geometry optimization involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.

For 4-bromo-N,3,5-trimethoxybenzamide, the optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. Based on studies of similar brominated and methoxylated aromatic compounds, the following table presents plausible optimized geometric parameters. The presence of the bromine atom and methoxy (B1213986) groups on the benzene (B151609) ring is expected to influence the ring's geometry and the orientation of the amide group.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-O (methoxy) Bond Length ~1.36 Å
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.35 Å
C-C-N Bond Angle ~118°
O=C-N Bond Angle ~122°
C-O-C (methoxy) Bond Angle ~117°

Note: These values are illustrative and based on DFT calculations of analogous structures.

Energetic analysis through DFT provides the total electronic energy of the molecule, which is a measure of its stability. Comparing the energies of different conformers allows for the identification of the most stable form. For instance, studies on benzamide (B126) derivatives often reveal that the stability is influenced by intramolecular hydrogen bonding and steric interactions. acs.org

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. beilstein-journals.org The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH ~6.8 - 7.2 ~105 - 110
Methoxy OCH₃ ~3.8 - 4.0 ~56 - 60
Amide NH₂ ~5.5 - 7.5 -
Carbonyl C=O - ~165 - 170
C-Br - ~115 - 120
C-OCH₃ - ~155 - 160

Note: These are estimated chemical shift ranges and are sensitive to the specific computational method and solvent model used.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) and Raman spectra. jchps.com

For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide group, N-H stretching, C-Br stretching, and various aromatic and methoxy group vibrations. mdpi.comnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch ~3400 - 3500
C-H (aromatic) Stretch ~3000 - 3100
C-H (methoxy) Stretch ~2850 - 2950
C=O Stretch ~1650 - 1680
C-N Stretch ~1380 - 1420
C-O (methoxy) Stretch ~1200 - 1250
C-Br Stretch ~550 - 650

Note: These are approximate frequency ranges based on DFT calculations for similar molecules.

Theoretical calculations can be employed to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, it is possible to identify transition state structures and calculate the activation energies for various reaction pathways. This information is crucial for understanding the reactivity of the compound and predicting the products of chemical reactions. For instance, DFT has been used to study the reaction mechanism for the formation of other benzamide derivatives. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including force field calculations and molecular mechanics, are essential for exploring the conformational space of flexible molecules like this compound.

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics, which employs classical force fields, offers a faster alternative for exploring the vast number of possible conformations. By systematically rotating the rotatable bonds, a potential energy surface can be generated, and the low-energy conformers can be identified. These stable conformers can then be subjected to more accurate DFT calculations for refinement.

The rotation around single bonds in a molecule is not entirely free and is associated with an energy barrier. For this compound, two key rotational barriers are of particular interest: the rotation around the C-N amide bond and the rotation around the bond connecting the carbonyl carbon to the aromatic ring.

Amide Bond Rotation: The C-N bond in amides has a significant double bond character due to resonance, which results in a relatively high rotational barrier. This barrier can be calculated by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is fixed at different values. The energy difference between the planar ground state and the perpendicular transition state gives the rotational barrier. For typical secondary benzamides, this barrier is in the range of 20-23 kcal/mol. nih.govmdpi.com

Aromatic Ring Rotation: The rotation of the aromatic ring relative to the amide group is also hindered by steric interactions between the ortho substituents on the ring and the amide group. In the case of this compound, the methoxy groups at positions 3 and 5 will sterically interact with the amide moiety. The barrier to this rotation is generally lower than that of the amide bond rotation but is significant enough to influence the molecule's preferred conformation. Studies on N-methylbenzamide have shown this barrier to be around 2.8-2.9 kcal/mol, though it would be higher with the presence of bulky ortho substituents. acs.org

Table 4: Predicted Rotational Energy Barriers for this compound

Rotational Bond Predicted Energy Barrier (kcal/mol)
C(O)-N (Amide) ~20 - 23
C(aryl)-C(O) ~3 - 6

Note: These values are estimates based on data from analogous benzamide structures.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are invaluable in predicting the reactivity of new compounds without the need for extensive experimental work.

Hammett and Taft Analyses for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. For this compound, a Hammett analysis would be particularly insightful for understanding the influence of the bromo and trimethoxy groups on the reactivity of the benzamide core.

The Hammett equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The bromo substituent is an electron-withdrawing group through its inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution. The methoxy group, on the other hand, is an electron-donating group through its resonance effect (+R) and an activating group. A hypothetical Hammett analysis for a reaction involving the amide group of this compound would involve synthesizing a series of related compounds with different substituents and measuring their reaction rates. The resulting data would allow for the calculation of the reaction constant (ρ), providing insights into the transition state of the reaction.

Table 1: Illustrative Hammett and Taft Parameters for Substituents in this compound

SubstituentPositionHammett Constant (σp)Taft Steric Parameter (Es)
Bromo4+0.23-0.45
Methoxy3+0.12-0.55
Methoxy5+0.12-0.55

Note: The values presented in this table are standard literature values for these substituents and are provided for illustrative purposes. A specific experimental study would be required to determine the precise values for this compound.

Development of Predictive Models for Chemical Reactivity

Building upon the principles of Hammett and Taft analyses, more sophisticated predictive models for chemical reactivity can be developed using computational chemistry. These models often employ quantum chemical calculations to derive a range of molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials.

For this compound, a predictive QSRR model could be developed to forecast its reactivity in various chemical transformations, such as hydrolysis of the amide bond or nucleophilic aromatic substitution of the bromine atom. This would involve:

Computational Database Generation: A virtual library of compounds structurally related to this compound would be created.

Descriptor Calculation: A suite of quantum chemical descriptors would be calculated for each compound in the library.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with experimentally determined (or computationally predicted) reactivity data.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model would be a powerful tool for in silico screening of potential derivatives of this compound with desired reactivity profiles.

Advanced Simulation Techniques

Advanced simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In the context of this compound, MD simulations would be invaluable for understanding how the solvent environment influences its conformation and how it interacts with other molecules.

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would involve numerically solving Newton's equations of motion for the atoms of the solute and solvent molecules. This would generate a trajectory of the system over time, from which various properties can be analyzed, including:

Solvation Free Energy: The free energy change associated with transferring the molecule from the gas phase to the solvent.

Radial Distribution Functions: To characterize the structure of the solvent around the solute molecule.

Hydrogen Bonding Dynamics: To study the formation and breaking of hydrogen bonds between the amide group and solvent molecules.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly processes.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue
Force FieldAMBER, CHARMM, or OPLS
SolventTIP3P water model or explicit DMSO
System Size~5000 atoms (solute + solvent)
Simulation Time100 nanoseconds
Temperature298 K (25 °C)
Pressure1 atm
EnsembleNPT (isothermal-isobaric)

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of conformational analysis, MC simulations are a powerful tool for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

For a flexible molecule like this compound, with several rotatable bonds (particularly around the methoxy groups and the amide linkage), MC simulations can provide a more comprehensive sampling of the conformational space compared to deterministic methods. A typical MC conformational search would involve:

Initial Structure: Starting with an initial geometry of the molecule.

Random Move: Applying a random change to the structure, such as rotating a dihedral angle.

Energy Calculation: Calculating the potential energy of the new conformation.

Acceptance/Rejection: Accepting or rejecting the new conformation based on a criterion that depends on the energy change (e.g., the Metropolis criterion).

By repeating these steps many times, the simulation can explore a wide range of conformations and identify the most stable ones. This information is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules. The results of an MC simulation would typically be presented as a distribution of conformations, with their corresponding energies.

Role of 4 Bromo N,3,5 Trimethoxybenzamide As a Core Synthetic Building Block

Strategic Utilization in Multi-Step Organic Syntheses

The benzamide (B126) moiety itself offers several avenues for synthetic manipulation. The N-H bond can be deprotonated and the resulting anion can be alkylated or acylated. Furthermore, the amide carbonyl group can direct ortho-lithiation or be involved in various cyclization reactions. This constellation of functional groups allows for a stepwise and controlled elaboration of the molecular scaffold, making 4-bromo-N,3,5-trimethoxybenzamide a strategic linchpin in the assembly of complex organic molecules.

Case Studies Illustrating its Application in the Construction of Complex Molecules

While direct literature examples for the application of this compound are not extensively documented, its potential can be illustrated through analogous transformations with structurally similar compounds. The following case studies, based on established synthetic routes for related molecules, demonstrate how this building block could be employed in the synthesis of complex targets.

Case Study 1: Hypothetical Synthesis of a Biaryl Carboxamide via Suzuki Coupling

Drawing a parallel from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, this compound could be a key reactant in a Suzuki cross-coupling reaction to generate a biaryl structure. mdpi.com Such frameworks are prevalent in many biologically active compounds.

Reaction Scheme:

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
This compoundArylboronic acidPd(PPh3)4K3PO41,4-Dioxane/Water9060-85 (estimated)

Case Study 2: Postulated Role in the Synthesis of a Febuxostat Analog

The synthesis of the gout medication Febuxostat involves the elaboration of a brominated aromatic precursor. researchgate.net Similarly, this compound could serve as a starting material for the synthesis of novel analogs of Febuxostat, where the trimethoxyphenyl moiety could modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. The synthesis would likely involve the conversion of the benzamide to a thiobenzamide, followed by cyclization and subsequent modifications.

Starting MaterialKey Transformation StepsPotential Final Product Class
This compound1. Thionation (e.g., with Lawesson's reagent) 2. Cyclization with an α-haloketone 3. Further functional group manipulationTrimethoxy-substituted Febuxostat Analogs

Contribution to the Development and Validation of Novel Synthetic Methodologies

The well-defined structure and predictable reactivity of this compound make it an excellent candidate substrate for the development and validation of new synthetic methods. For instance, in the exploration of novel palladium or copper catalysts for cross-coupling reactions, this compound can serve as a benchmark to assess the efficiency, scope, and functional group tolerance of the new catalytic system.

Furthermore, the electronic effects of the three methoxy (B1213986) groups can be used to probe the mechanism of a reaction. The electron-rich nature of the aromatic ring can influence the rate and selectivity of various transformations, providing valuable insights for synthetic chemists. The development of new C-H activation or functionalization methodologies could also benefit from using this compound as a test substrate, exploring the regioselectivity of such reactions in the presence of multiple directing groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.